Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1354962-55-2
VCID: VC2928799
InChI: InChI=1S/C7H10N2O2S/c1-3-8-7-9-4-5(12-7)6(10)11-2/h4H,3H2,1-2H3,(H,8,9)
SMILES: CCNC1=NC=C(S1)C(=O)OC
Molecular Formula: C7H10N2O2S
Molecular Weight: 186.23 g/mol

Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate

CAS No.: 1354962-55-2

Cat. No.: VC2928799

Molecular Formula: C7H10N2O2S

Molecular Weight: 186.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate - 1354962-55-2

Specification

CAS No. 1354962-55-2
Molecular Formula C7H10N2O2S
Molecular Weight 186.23 g/mol
IUPAC Name methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C7H10N2O2S/c1-3-8-7-9-4-5(12-7)6(10)11-2/h4H,3H2,1-2H3,(H,8,9)
Standard InChI Key DRXDLAQPPGZDMH-UHFFFAOYSA-N
SMILES CCNC1=NC=C(S1)C(=O)OC
Canonical SMILES CCNC1=NC=C(S1)C(=O)OC

Introduction

Structural Characteristics and Chemical Properties

The structural architecture of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate contributes significantly to its chemical behavior and potential biological activities. The compound's core structure consists of a thiazole ring, which is a five-membered heterocycle containing nitrogen and sulfur atoms. This heterocyclic foundation provides stability and creates specific electronic distributions that influence the compound's reactivity patterns and binding capabilities with biological macromolecules.

Functional Group Analysis

The presence of specific functional groups in Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate contributes to its chemical versatility. The compound features:

  • A methyl ester group (-COOCH3) at the 5-position of the thiazole ring, which can participate in various chemical transformations including hydrolysis, transesterification, and reduction reactions.

  • An ethylamino substituent (-NHCH2CH3) at the 2-position, which introduces a basic nitrogen center capable of hydrogen bonding, protonation, and nucleophilic reactions.

  • The thiazole ring itself, which provides aromaticity and creates specific electronic distributions that influence reactivity patterns.

These structural elements collectively determine the compound's physical properties, chemical reactivity, and biological behavior, making it a versatile building block for medicinal chemistry applications.

Synthesis Methods and Approaches

The synthesis of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate employs several methodological approaches, ranging from traditional techniques to more advanced procedures optimized for efficiency and yield.

Classical Synthetic Routes

Traditional synthetic pathways for producing Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate typically involve the reaction of thiourea derivatives with β-keto esters under controlled conditions. These classical methods have been established in the chemical literature and provide reliable routes to the target compound, although they may involve multiple steps and potentially lower yields compared to more recent methodologies.

Advanced Synthesis Techniques

Recent advancements in synthetic chemistry have led to the development of more efficient one-pot synthesis methods for producing Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate. These improved approaches significantly enhance reaction yields while simultaneously reducing the complexity of the synthesis process. By consolidating multiple reaction steps into a single reaction vessel, these methods offer advantages in terms of efficiency, resource utilization, and potential scalability for larger production volumes.

Biological Activities and Pharmacological Properties

Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate, like many thiazole derivatives, exhibits a range of biological activities that make it potentially valuable for pharmaceutical applications. The compound's structural features enable it to interact with various biological targets, resulting in diverse pharmacological effects.

Antimicrobial Properties

Thiazole derivatives, including Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate, are known to demonstrate significant antimicrobial activity against various pathogens. Research indicates that these compounds can interfere with essential metabolic pathways in microbial cells, leading to growth inhibition or cell death. The antimicrobial properties of thiazole-containing compounds often stem from their ability to interact with specific enzymes or cellular components that are critical for pathogen survival and replication.

Anti-inflammatory Activity

Studies suggest that compounds structurally similar to Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate may possess anti-inflammatory properties. These effects are typically mediated through the modulation of inflammatory signaling pathways and the inhibition of pro-inflammatory mediator production. The anti-inflammatory potential of thiazole derivatives makes them candidates for the development of treatments for inflammatory conditions, although specific research on Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate in this context requires further investigation.

Mechanism of Action and Molecular Interactions

The biological activities of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate are fundamentally linked to its mechanism of action at the molecular level. Understanding these mechanisms provides insights into the compound's therapeutic potential and guides further development efforts.

Interaction with Biological Targets

Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate interacts with biological targets through specific molecular mechanisms. These interactions often involve:

  • Binding to enzyme active sites, potentially inhibiting enzymatic activity critical for cellular processes

  • Interaction with cellular receptors, modulating signal transduction pathways

  • Potential interference with nucleic acid synthesis or function

  • Disruption of microbial cell wall or membrane integrity

The thiazole ring plays a crucial role in these interactions, as its electronic distribution and structural characteristics enable specific binding orientations with biological macromolecules. Additionally, the ethylamino and methyl ester substituents contribute to the compound's binding affinity and selectivity for particular biological targets.

Structure-Activity Relationships

The relationship between the structural features of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate and its biological activities provides valuable insights for medicinal chemistry applications. Modifications to the basic structure, such as alterations to the thiazole ring substituents or changes in the ethylamino group, can significantly impact the compound's pharmacological properties. These structure-activity relationships guide the rational design of more potent and selective derivatives for specific therapeutic applications.

Scientific Applications and Research Utilization

Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate serves multiple purposes in scientific research and development, particularly in medicinal chemistry and related fields.

Applications in Medicinal Chemistry

In medicinal chemistry, Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate functions as a valuable building block for the development of bioactive compounds. Its thiazole scaffold provides a foundation for creating libraries of derivatives with potentially enhanced biological activities. Researchers utilize this compound in drug discovery programs aimed at developing novel therapeutic agents for various conditions, including infectious diseases, inflammatory disorders, and potentially cancer.

Utility in Organic Synthesis

Beyond its direct biological applications, Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate serves as a versatile intermediate in organic synthesis. The compound's functional groups, particularly the methyl ester moiety, allow for further chemical transformations and modifications. These characteristics make it a valuable starting material for synthesizing more complex molecular structures with tailored properties for specific applications.

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